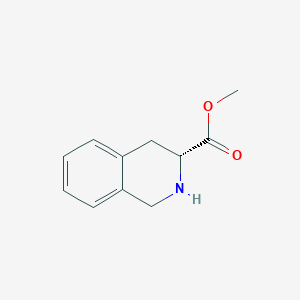

(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

概要

説明

®-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chiral compound belonging to the class of tetrahydroisoquinolines. These compounds are notable for their presence in various natural products and pharmaceuticals. The ®-enantiomer specifically refers to the configuration of the molecule, which can have significant implications for its biological activity and interactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis often begins with commercially available starting materials such as 3,4-dihydroisoquinoline.

Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques. One common method is the use of chiral catalysts or auxiliaries to induce the desired stereochemistry.

Esterification: The carboxylate group is introduced via esterification reactions, often using methanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate may involve:

Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.

Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve high purity of the final product.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

化学反応の分析

Types of Reactions

®-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into more saturated derivatives using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.

科学的研究の応用

Pharmaceutical Development

Neuroprotective and Antidepressant Properties

(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate exhibits neuroprotective effects and has been investigated for its potential in treating neurodegenerative diseases and mood disorders. Research indicates that compounds within the tetrahydroisoquinoline class can modulate neurotransmitter systems and reduce oxidative stress, making them candidates for drug development targeting conditions like Parkinson's disease and depression .

Table 1: Biological Activities of this compound

| Activity Type | Description |

|---|---|

| Neuroprotection | Protects neurons from damage due to oxidative stress and excitotoxicity |

| Antidepressant | Modulates serotonin and norepinephrine levels |

| Cytotoxicity | Exhibits selective cytotoxic effects against cancer cell lines |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, derivatives of tetrahydroisoquinoline have demonstrated efficacy against oral squamous cell carcinoma .

Case Study: Cytotoxicity Against Oral Squamous Cell Carcinoma

In a study evaluating the cytotoxic effects of tetrahydroisoquinoline derivatives, this compound was found to induce apoptosis in human oral squamous cell carcinoma cells with a tumor-specific cytotoxicity score of 5.3 . This finding suggests its potential as a lead compound in cancer therapeutics.

Antimicrobial Properties

Compounds derived from tetrahydroisoquinolines have also been assessed for their antimicrobial activities against various pathogens. The structural features of this compound contribute to its ability to inhibit bacterial growth and may serve as a basis for developing new antibiotics .

Table 2: Antimicrobial Activity Summary

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Significant antibacterial effect |

Drug Design and Synthesis

The synthesis of this compound can be achieved through various established methods such as multi-component reactions (MCR) which facilitate the creation of complex structures efficiently . Its structural versatility allows it to be modified into numerous derivatives with enhanced biological activities.

Synthetic Methods Overview

- Multi-component reactions : Efficiently produce diverse tetrahydroisoquinoline derivatives.

- N-acetylation : Enhances solubility and biological activity.

作用機序

The mechanism of action of ®-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.

類似化合物との比較

Similar Compounds

(S)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: The enantiomer of the ®-form, which may exhibit different biological activities.

1,2,3,4-Tetrahydroisoquinoline: The parent compound without the carboxylate group.

Isoquinoline: A structurally related compound with a fully aromatic ring system.

Uniqueness

®-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to its chiral nature and the presence of the carboxylate ester group. These features contribute to its specific reactivity and potential biological activity, distinguishing it from other similar compounds.

生物活性

(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (MTHIC) is a compound belonging to the tetrahydroisoquinoline (THIQ) family. This class of compounds has garnered significant attention due to their diverse biological activities and potential therapeutic applications. This article explores the biological activity of MTHIC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a group of nitrogen-containing heterocycles that exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The structural versatility of THIQ derivatives allows for modifications that enhance their pharmacological profiles. MTHIC is particularly noteworthy due to its potential as an active pharmaceutical ingredient in drug development.

Anticancer Properties

MTHIC has been investigated for its anticancer potential. Research indicates that derivatives of tetrahydroisoquinoline can inhibit the proliferation of various cancer cell lines. For instance, a study found that certain THIQ derivatives exhibited significant cytotoxicity against human oral squamous cell carcinoma (OSCC), with tumor-specific cytotoxicity indices indicating their effectiveness in targeting cancer cells while sparing normal cells .

Table 1: Cytotoxicity of THIQ Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Tumor-Specific Index |

|---|---|---|---|

| TD11 | Human OSCC | 12.5 | 0.7 |

| TQ5 | Human OSCC | 5.3 | 0.7 |

| MTHIC | Various (not specified) | TBD | TBD |

Neuroprotective Effects

The neuroprotective effects of MTHIC have been linked to its ability to modulate neurotransmitter systems and reduce oxidative stress. THIQ derivatives have shown promise in protecting neuronal cells from apoptosis induced by neurotoxic agents. The mechanism involves the inhibition of mitochondrial dysfunction and reduction of reactive oxygen species (ROS) .

Antioxidant Activity

MTHIC has also demonstrated antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. Studies suggest that MTHIC can scavenge free radicals and enhance cellular antioxidant defenses . This activity is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a significant role in pathogenesis.

The biological activity of MTHIC can be attributed to several mechanisms:

- Inhibition of Apoptotic Pathways : Research indicates that MTHIC and its analogs can inhibit key proteins involved in apoptosis, such as Bcl-2 family proteins. This inhibition promotes cell survival in cancerous tissues .

- Modulation of Neurotransmitter Receptors : MTHIC may interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which can influence mood and cognitive functions .

- Regulation of Oxidative Stress : By enhancing the activity of endogenous antioxidant enzymes, MTHIC helps maintain redox balance within cells, thus protecting against oxidative damage .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of MTHIC:

- Study on Anticancer Activity : In a recent study involving a series of THIQ derivatives, MTHIC was shown to possess moderate cytotoxicity against multiple cancer cell lines with promising tumor specificity .

- Neuroprotection Research : Another investigation focused on the neuroprotective effects of MTHIC in models of neurodegeneration. The results demonstrated significant reductions in neuronal death when treated with MTHIC under oxidative stress conditions .

- Antioxidant Efficacy : A comprehensive analysis revealed that MTHIC exhibits potent antioxidant activity comparable to established antioxidants, suggesting its potential as a therapeutic agent in oxidative stress-related disorders .

特性

IUPAC Name |

methyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-5,10,12H,6-7H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNGWXICCHJHKA-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366215 | |

| Record name | Methyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191327-28-3 | |

| Record name | Methyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。